molecular formula C8H11N3O4 B12893057 N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide

N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide

Cat. No.: B12893057
M. Wt: 213.19 g/mol
InChI Key: QKPGTMWVSAKADP-UHFFFAOYSA-N
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Description

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide typically involves the reaction of ethyl oxalyl chloride with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The general steps are as follows:

    Formation of Ethyl Oxalyl Hydrazide: Ethyl oxalyl chloride reacts with hydrazine hydrate to form ethyl oxalyl hydrazide.

    Cyclization: The ethyl oxalyl hydrazide undergoes cyclization to form the oxazole ring.

    Acetylation: The final step involves acetylation of the oxazole derivative to yield N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide.

Industrial Production Methods

Industrial production methods for N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

Anticoagulant Properties

One significant application of N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide is its potential as an anticoagulant. Research indicates that compounds derived from oxazoles can act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. The inhibition of factor Xa can be beneficial in treating thromboembolic disorders, making this compound a candidate for further pharmacological studies aimed at developing new anticoagulant therapies .

Antimicrobial Activity

Studies have shown that oxazole derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy. This antimicrobial action suggests potential applications in developing new antibiotics, particularly against resistant strains .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It can participate in cycloaddition reactions, which are essential for forming complex molecular structures used in pharmaceuticals and agrochemicals . The compound's reactivity allows for the generation of substituted pyridine bases and other valuable derivatives through condensation reactions with dienophiles .

Photochemical Reactions

The compound has also been investigated for its behavior in photochemical reactions, particularly photocycloaddition processes. Under light irradiation, this compound can yield multiple products through competitive pathways, showcasing its utility in organic synthesis where light-induced transformations are desirable .

Factor Xa Inhibition Study

A study highlighted the synthesis of various oxazole derivatives, including this compound, which were evaluated for their factor Xa inhibitory activity. The findings indicated that certain structural modifications could enhance potency, providing insights into designing more effective anticoagulants .

Antimicrobial Efficacy Assessment

In another research effort, this compound was assessed against a panel of bacterial pathogens. The results demonstrated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
PharmaceuticalAnticoagulant developmentInhibits factor Xa; potential for thromboembolic treatment
Antimicrobial agentEffective against resistant bacterial strains
Synthetic ChemistryIntermediate for heterocyclic compoundsParticipates in cycloaddition and condensation reactions
Photochemical reactionsYields multiple products under light irradiation

Mechanism of Action

The mechanism of action of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetohydrazide: A precursor in the synthesis of various heterocyclic compounds.

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Benzofuran Derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.

Uniqueness

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is unique due to its specific structure, which combines an oxazole ring with an acetyl and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

This compound can be synthesized through various chemical pathways involving the reaction of ethoxy oxazole derivatives with hydrazine or its derivatives. The formation of oxazoles is a key step in the synthesis, which can be influenced by reaction conditions such as temperature and solvent choice. The compound's structure includes an acetyl group, which may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to possess activity against a range of pathogens, including bacteria and fungi. The mechanism is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes .

Antitumor Activity

Studies have demonstrated that oxazole derivatives can exhibit antitumor activity. For example, compounds structurally related to this compound have been assessed for their cytotoxic effects on various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial and fungal strains ,
AntitumorInduces apoptosis in cancer cell lines ,
NeuroprotectivePotential for neuroprotection against oxidative stress

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular metabolism, thus affecting pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the oxazole ring may allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Signal Transduction Modulation : Some studies suggest that these compounds may interfere with signaling pathways critical for cell survival and proliferation, such as those involving STAT proteins .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Study on Antimicrobial Activity : A recent study evaluated a series of oxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .
  • Antitumor Efficacy : In vitro assays conducted on A549 lung carcinoma cells showed that certain oxazole derivatives reduced cell viability significantly compared to controls, indicating potential for further development as anticancer agents .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

N'-acetyl-5-ethoxy-1,3-oxazole-2-carbohydrazide

InChI

InChI=1S/C8H11N3O4/c1-3-14-6-4-9-8(15-6)7(13)11-10-5(2)12/h4H,3H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

QKPGTMWVSAKADP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NNC(=O)C

Origin of Product

United States

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